molecular formula C16H16N4O3S B2871599 4-methoxy-2-[4-(1,2-oxazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 941957-79-5

4-methoxy-2-[4-(1,2-oxazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B2871599
CAS No.: 941957-79-5
M. Wt: 344.39
InChI Key: MVAOMJAOOMJQNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-2-[4-(1,2-oxazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole is a complex organic compound that features a combination of isoxazole, thiazole, and piperazine rings. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

4-methoxy-2-[4-(1,2-oxazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole has a wide range of applications in scientific research:

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine to form the isoxazole ring . The thiazole ring can be synthesized through the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers . The final step involves coupling the isoxazole and thiazole rings with piperazine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. Catalyst-free methods are also explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-2-[4-(1,2-oxazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-2-[4-(1,2-oxazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole is unique due to its combination of three different heterocyclic rings, which may confer a broad spectrum of biological activities and potential therapeutic applications.

Properties

IUPAC Name

[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c1-22-11-3-2-4-13-14(11)18-16(24-13)20-9-7-19(8-10-20)15(21)12-5-6-17-23-12/h2-6H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVAOMJAOOMJQNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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